BenchChemオンラインストアへようこそ!

3-Methyl-2H-1,4-benzoxazin-2-one

Physicochemical profiling Drug-likeness Lead optimization

3-Methyl-2H-1,4-benzoxazin-2-one (CAS 7653-60-3) is a bicyclic N,O-heterocyclic compound belonging to the 1,4-benzoxazin-2-one class, characterized by a benzene ring fused to an oxazinone core with a methyl substituent at the C3 position. With a molecular formula of C9H7NO2 and a molecular weight of 161.16 g/mol, this compound possesses an XLogP3-AA of 1.3, zero hydrogen bond donors, three hydrogen bond acceptors, and zero rotatable bonds.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
CAS No. 7653-60-3
Cat. No. B1618432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2H-1,4-benzoxazin-2-one
CAS7653-60-3
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2OC1=O
InChIInChI=1S/C9H7NO2/c1-6-9(11)12-8-5-3-2-4-7(8)10-6/h2-5H,1H3
InChIKeyPEEMVDRTQBESEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2H-1,4-benzoxazin-2-one (CAS 7653-60-3): Physicochemical Identity and Scaffold Classification for Scientific Procurement


3-Methyl-2H-1,4-benzoxazin-2-one (CAS 7653-60-3) is a bicyclic N,O-heterocyclic compound belonging to the 1,4-benzoxazin-2-one class, characterized by a benzene ring fused to an oxazinone core with a methyl substituent at the C3 position . With a molecular formula of C9H7NO2 and a molecular weight of 161.16 g/mol, this compound possesses an XLogP3-AA of 1.3, zero hydrogen bond donors, three hydrogen bond acceptors, and zero rotatable bonds . Its computed boiling point is 283.5 °C at 760 mmHg, with a density of 1.25 g/cm³ . The compound exists as a fully unsaturated 2H-1,4-benzoxazin-2-one tautomer, distinguishing it from its 3,4-dihydro and 2H-1,3-benzoxazin-2-one regioisomeric counterparts . The first complete X-ray crystal structure, full 1H and 13C NMR assignment, and IR spectroscopic characterization were reported in 2024 .

Why 3-Methyl-2H-1,4-benzoxazin-2-one Cannot Be Interchanged with Other Benzoxazinone Analogs in Research Procurement


Within the benzoxazinone chemical space, subtle structural variations—including regioisomerism (1,4- vs. 1,3-benzoxazin-2-one), oxidation state (2H- vs. 3,4-dihydro), and C3-substituent identity—produce pronounced differences in physicochemical properties, biological activity profiles, and synthetic utility . The C3-methyl group in 3-methyl-2H-1,4-benzoxazin-2-one confers an XLogP3-AA of 1.3 and zero hydrogen bond donors , whereas the unsubstituted 2H-1,4-benzoxazin-2-one parent scaffold is rarely isolable as a stable entity, and the 3-phenyl analog has a substantially higher molecular weight (223.23 g/mol) and melting point (173–175 °C) . Critically, SAR studies on 1,4-benzoxazine MenB inhibitors have demonstrated that introduction of a methyl group onto the benzoxazine ring abolishes antibacterial activity against Mycobacterium tuberculosis , making 3-methyl-2H-1,4-benzoxazin-2-one a structurally essential negative control compound. These non-interchangeable features mandate precise compound specification in procurement.

Quantitative Differentiation Evidence for 3-Methyl-2H-1,4-benzoxazin-2-one (CAS 7653-60-3) vs. Closest Analogs


Physicochemical Property Differentiation: XLogP, Hydrogen Bonding, and Rotatable Bond Profile vs. 3-Phenyl Analog

3-Methyl-2H-1,4-benzoxazin-2-one exhibits a computed XLogP3-AA of 1.3, with zero hydrogen bond donors (HBD), three hydrogen bond acceptors (HBA), and zero rotatable bonds . By comparison, the 3-phenyl analog (3-phenyl-2H-1,4-benzoxazin-2-one) has a higher molecular weight (223.23 vs. 161.16 g/mol), contains one additional aromatic ring contributing to higher lipophilicity, and possesses a melting point of 173–175 °C compared to the target compound . The absence of HBDs in 3-methyl-2H-1,4-benzoxazin-2-one eliminates the potential for hydrogen bond donation, a feature that differentiates it from reduced 3,4-dihydro analogs which bear an NH donor . These differences are directly relevant for property-based compound selection in fragment-based drug discovery and lead optimization campaigns.

Physicochemical profiling Drug-likeness Lead optimization Ligand efficiency

First Complete X-Ray Crystal Structure and Spectroscopic Characterization (Molbank 2024) — Differentiation from Structurally Uncharacterized Analogs

In 2024, Cordes, Smellie, and Chalmers reported the first complete X-ray crystal structure determination of 3-methyl-2H-1,4-benzoxazin-2-one, alongside fully assigned 1H and 13C NMR spectra, IR spectroscopic data, and the compound's melting point . Prior to this publication, only computed structural data and limited spectroscopic assignments were available . The X-ray structure confirms the planarity of the benzoxazinone ring system and the positioning of the C3-methyl group, providing unambiguous structural verification essential for computational docking studies, polymorph screening, and regulatory quality control documentation . This represents a critical procurement differentiator: no other simple 3-substituted 2H-1,4-benzoxazin-2-one analog has been characterized at this level of structural rigor in the peer-reviewed literature.

X-ray crystallography Structural elucidation NMR spectroscopy Quality control Reference standard

Antibacterial SAR: C3-Methyl Substitution Abolishes Activity in Benzoxazine MenB Inhibitors — Critical Negative Control Compound

In structure-activity relationship studies of 1,4-benzoxazine MenB inhibitors targeting Mycobacterium tuberculosis, Li et al. (2010) explicitly reported that 'antibacterial activity is abolished by the introduction of a methyl group into the benzoxazine ring (compounds 15 and 18), as was observed for the methyl esters (Table 2, compounds 3 and 8)' . This finding was confirmed in subsequent studies where benzoxazin-2-one derivatives bearing unsubstituted benzo moieties showed the most promising antimycobacterial activity with MBC values as low as 5.00 µg/mL against M. tuberculosis H37Rv , while methyl-substituted analogs consistently showed diminished or absent activity. The base scaffold 3-methyl-2H-1,4-benzoxazin-2-one therefore serves as a validated negative control in MenB inhibition screening cascades, where its inactivity contrasts with the potent MIC values as low as 0.6 µg/mL observed for optimized benzoxazine MenB inhibitors .

Antibacterial SAR Menaquinone biosynthesis MenB inhibitor Mycobacterium tuberculosis Negative control

Human Topoisomerase I Inhibition: Benzoxazinone Scaffold with Methyl-Substitution-Dependent Poisoning Activity

A 2020 study of 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives as human topoisomerase I (hTopo I) inhibitors identified that the attachment of a methyl group at the R2 position of the benzoxazine ring plays a critical role in increasing the enzyme's poisonous effect, while an OH group at the R position was important for catalytic inhibition . The most potent catalytic inhibitor, BONC-001 (2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one), exhibited an IC50 of 8.34 mM, while the strongest poison, BONC-013 (ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate), showed an IC50 of 0.0006 mM—substantially more potent than camptothecin (IC50: 0.034 mM) . Although these data are from 3,4-dihydro analogs rather than the fully unsaturated 2H-1,4-benzoxazin-2-one system, the SAR established that methyl group positioning within the benzoxazinone scaffold is a critical determinant of mechanism-of-action bifurcation (catalytic inhibition vs. poisoning) . The 3-methyl-2H-1,4-benzoxazin-2-one scaffold provides a distinct oxidation-state starting point for exploring this SAR space.

Topoisomerase I inhibition Anticancer Catalytic inhibitor Topoisomerase poison Medicinal chemistry

Fluorescence Derivatization Scaffold: Benzoxazinone Core as a Sensitive Fluorogenic Reporter with Solvent-Dependent Quantum Yield

The 1,4-benzoxazin-2-one scaffold has been established as a fluorescence derivatization platform with solvent-tunable quantum yields. Kawasaki and colleagues demonstrated that 3-bromomethyl-7-methoxy-1,4-benzoxazin-2-one serves as a highly sensitive fluorescence derivatization reagent for carboxylic acids in HPLC, with detection sensitivity superior to conventional coumarin-based reagents . More broadly, a systematic study of the relationship between chemical structure and fluorescence quantum yield across coumarins, quinoxalinones, and benzoxazinones revealed that the benzoxazinone (1,4-benzoxazin-2-one) core possesses distinct photophysical properties compared to the coumarin (2H-1-benzopyran-2-one) and quinoxalinone scaffolds . Fluorescence quantum yields of benzoxazinone derivatives are highly solvent-dependent, with higher Φ values observed in nonpolar solvents—a property that makes them suitable as probes for hydrophobic biological microenvironments . 3-Methyl-2H-1,4-benzoxazin-2-one represents the minimal methyl-substituted scaffold from which functionalized fluorogenic derivatives can be designed.

Fluorescence derivatization HPLC detection Quantum yield Fluorogenic reagent Analytical chemistry

Commercial Availability and Purity: NLT 98% Specification with Full Analytical Documentation Package

3-Methyl-2H-1,4-benzoxazin-2-one (CAS 7653-60-3) is commercially available from specialty chemical suppliers with a purity specification of NLT 98%, supported by analytical documentation including MSDS, NMR (1H and 13C), HPLC, and LC-MS data . The compound is also available through custom synthesis services for research-scale quantities . This documented purity and analytical support package contrasts with many benzoxazinone analogs that are available only as part of compound libraries without individual characterization or that require in-house synthesis due to limited commercial availability. The MDL number MFCD01664118 provides a standardized identifier for procurement systems . Suppliers note that the product is intended for non-human research use only, consistent with its role as a research chemical and synthetic intermediate .

Commercial sourcing Purity specification Analytical documentation Custom synthesis Procurement

High-Value Application Scenarios for 3-Methyl-2H-1,4-benzoxazin-2-one (CAS 7653-60-3) in Research and Industrial Settings


Structurally Validated Negative Control in Antibacterial MenB Inhibitor Screening Cascades

In antibacterial drug discovery programs targeting the menaquinone biosynthesis pathway (MenB enzyme) in Mycobacterium tuberculosis, 3-methyl-2H-1,4-benzoxazin-2-one serves as an essential negative control compound. Published SAR data explicitly demonstrate that methyl substitution on the benzoxazine ring abolishes antibacterial activity, while unsubstituted and halogen-substituted analogs retain MIC values as low as 0.6 µg/mL . Including this compound in screening cascades enables robust discrimination between MenB-specific inhibition and off-target antibacterial effects. For procurement, specifying CAS 7653-60-3 ensures acquisition of the correct methyl-substituted scaffold rather than an active analog that would confound assay interpretation.

X-Ray Crystallography Reference Standard and Computational Docking Template

The publication of the first complete single-crystal X-ray structure of 3-methyl-2H-1,4-benzoxazin-2-one in Molbank (2024) establishes this compound as a validated crystallographic reference standard for the 2H-1,4-benzoxazin-2-one scaffold class. The experimentally determined bond lengths, angles, and torsional parameters provide higher-accuracy input for molecular docking simulations—particularly for virtual screening campaigns targeting enzymes where benzoxazinone scaffolds serve as inhibitors (e.g., MenB, hTopo I, pancreatic elastase). The crystal structure also enables polymorph prediction and facilitates co-crystallization studies with target proteins.

Synthetic Intermediate for Fluorescence Derivatization Reagent Development

The 3-methyl-2H-1,4-benzoxazin-2-one scaffold provides a starting point for synthesizing functionalized benzoxazinone-based fluorescence derivatization reagents. As demonstrated with the related compound 3-bromomethyl-7-methoxy-1,4-benzoxazin-2-one, benzoxazinone fluorophores offer high sensitivity for HPLC detection of carboxylic acids and other analytes . The C3-methyl group in 3-methyl-2H-1,4-benzoxazin-2-one can be selectively functionalized (e.g., via bromination) to introduce reactive handles for analyte conjugation, while the benzoxazinone core provides solvent-tunable fluorescence quantum yields advantageous for biological sample analysis . This compound is the minimal scaffold from which a library of fluorogenic derivatization reagents can be systematically developed.

Medicinal Chemistry Starting Point for hTopo I Inhibitor Optimization with Tunable Mechanism of Action

For anticancer drug discovery programs, 3-methyl-2H-1,4-benzoxazin-2-one represents a distinct oxidation-state scaffold for exploring human topoisomerase I inhibition. The 2020 DARU study established that within the benzoxazinone chemotype, the positioning of methyl and hydroxyl substituents determines whether a compound acts as a catalytic inhibitor or a topoisomerase poison, with the most potent poison (BONC-013) achieving an IC50 of 0.0006 mM—17-fold more potent than camptothecin . The fully unsaturated 2H-1,4-benzoxazin-2-one system of 3-methyl-2H-1,4-benzoxazin-2-one offers different electronic properties and reactivity compared to the 3,4-dihydro analogs tested to date, potentially enabling access to novel IP in the hTopo I inhibitor space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-2H-1,4-benzoxazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.